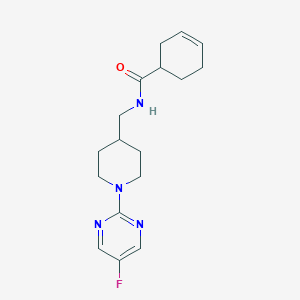

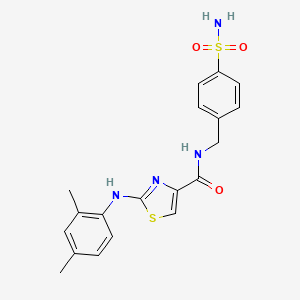

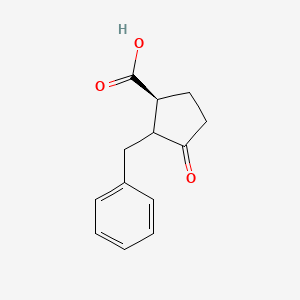

5-Nitro-6-(2,3,5-trimethylphenoxy)pyrimidin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrimidinamines are a class of compounds that have been studied for their potential applications in various fields . They are aromatic heterocyclic compounds that contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms .

Synthesis Analysis

The synthesis of pyrimidinamine derivatives often involves the use of bioisosterism, a concept in medicinal chemistry where a compound is modified by replacing a part of its structure with a different group that has similar physical or chemical properties . This approach has been used to design and synthesize a series of pyrimidinamine derivatives with excellent fungicidal activity .Molecular Structure Analysis

The molecular structure of pyrimidinamines can vary greatly depending on the specific substituents attached to the pyrimidine ring. For example, some pyrimidinamines may have a trifluoromethyl group or a nitro group attached to the ring .Chemical Reactions Analysis

Pyrimidinamines can undergo various chemical reactions, depending on their specific structure and the conditions under which the reactions are carried out . For example, some pyrimidinamines can act as inhibitors of certain biological processes, such as the expression and activities of certain inflammatory mediators .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidinamines can vary greatly depending on their specific structure. For example, some pyrimidinamines may be more soluble in certain solvents than others, and they may have different melting points and boiling points .科学的研究の応用

Chemical Synthesis and Reactions

5-Nitro-6-(2,3,5-trimethylphenoxy)pyrimidin-4-amine is involved in various chemical reactions and synthetic processes, contributing to the development of novel compounds. For instance, reactions of 4-amino-5-nitro-6-phenylethynylpyrimidines with amines and thiols have been studied, leading to the formation of pyrrolo[3,2-d]pyrimidine-5-oxides and demonstrating regio- and stereoselective addition reactions (Čikotienė et al., 2007). Similarly, the electrophilic ipso-substitution reactions of methyl and methoxycarbonyl groups in related pyrimidines have been explored, showcasing the diversity of chemical transformations this compound can undergo (Zh. et al., 2013).

Antimicrobial Activity

Compounds derived from this compound have been investigated for their antimicrobial properties. Synthesis of new pyridothienopyrimidines and pyridothienotriazines, derived from similar chemical structures, showed in vitro antimicrobial activities, indicating potential applications in developing new antimicrobial agents (Abdel-rahman et al., 2002).

Antioxidant Activity

The synthesis of 1,3,4-oxadiazole tagged thieno[2,3-d]pyrimidine derivatives highlights the antioxidant potential of compounds structurally related to this compound. These compounds exhibited significant radical scavenging activities in vitro, suggesting their use in developing antioxidant therapies (Kotaiah et al., 2012).

Catalysis and Sensing

Graphene-based catalysts for the reduction of nitro compounds to amines have been developed, demonstrating the catalytic applications of nitro and amino-functionalized compounds in organic synthesis and environmental remediation (Nasrollahzadeh et al., 2020). Moreover, compounds like this compound could serve as precursors or intermediates in synthesizing such catalysts.

作用機序

Safety and Hazards

将来の方向性

Given the potential applications of pyrimidinamines in various fields, future research could focus on designing and synthesizing new pyrimidinamine derivatives with improved properties and activities. This could involve the use of advanced synthetic techniques and the exploration of novel structure-activity relationships .

特性

IUPAC Name |

5-nitro-6-(2,3,5-trimethylphenoxy)pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O3/c1-7-4-8(2)9(3)10(5-7)20-13-11(17(18)19)12(14)15-6-16-13/h4-6H,1-3H3,(H2,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSODVLQMUHMFOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)OC2=NC=NC(=C2[N+](=O)[O-])N)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2454761.png)

![6-Azaspiro[3.5]nonan-8-ol](/img/structure/B2454762.png)

![N-[[5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2454764.png)

![2-((3,5-dimethylisoxazol-4-yl)methyl)-4-(4-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2454766.png)

![N-(5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2454773.png)